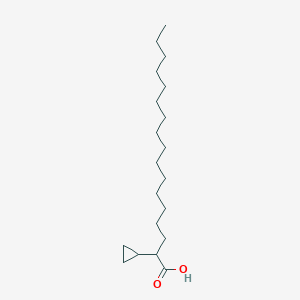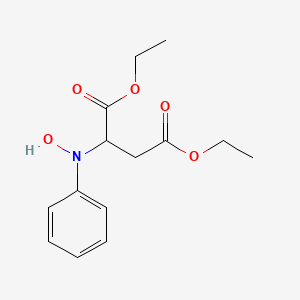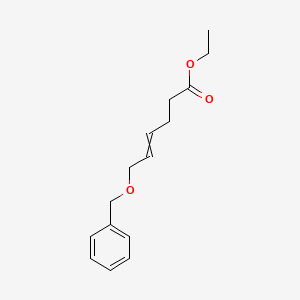
Ethyl 6-(benzyloxy)hex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(benzyloxy)hex-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an alkene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(benzyloxy)hex-4-enoate can be achieved through several methods. One common approach involves the esterification of 6-(benzyloxy)hex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to the corresponding saturated ester using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of ethyl 6-(benzyloxy)hexanoate.
Substitution: Formation of ethyl 6-bromohex-4-enoate.
Aplicaciones Científicas De Investigación
Ethyl 6-(benzyloxy)hex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with multiple functional groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 6-(benzyloxy)hex-4-enoate depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups. The alkene moiety allows for addition reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparación Con Compuestos Similares
Ethyl 6-(benzyloxy)hex-4-enoate can be compared with other similar compounds such as:
Ethyl 6-(methoxy)hex-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group. The benzyloxy group provides additional reactivity and potential for further functionalization.
Ethyl 6-(benzyloxy)hexanoate: Lacks the alkene moiety, making it less reactive in certain addition reactions.
Ethyl 6-(benzyloxy)hex-4-yn-1-oate: Contains an alkyne moiety instead of an alkene, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
667870-34-0 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 6-phenylmethoxyhex-4-enoate |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-6,8-10H,2,7,11-13H2,1H3 |
Clave InChI |
RPNROAMPRNBYMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC=CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
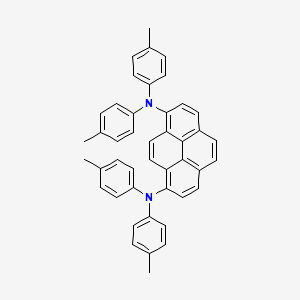
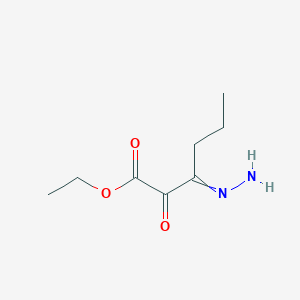
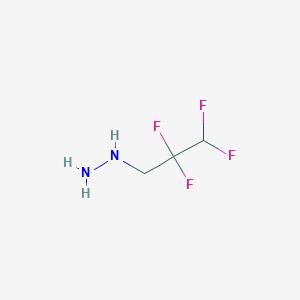

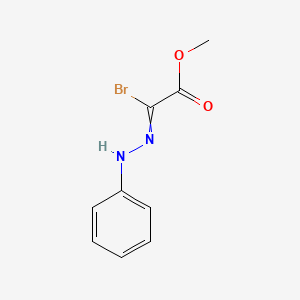
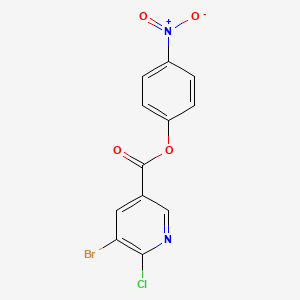
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
